4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic compound that features a quinazolinone core, an indoline moiety, and a morpholine group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.
Introduction of the Indoline Moiety: The indoline group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Morpholine Group: The morpholine group can be attached through alkylation reactions using suitable reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.
Reduction: Reduction reactions could be used to modify the quinazolinone core or other functional groups.
Substitution: Various substitution reactions can be performed to introduce or modify substituents on the quinazolinone or indoline rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific diseases or conditions, such as cancer, bacterial infections, or neurological disorders.
Industry
In industry, such compounds could be used in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as 4-quinazolinone, are known for their diverse biological activities.
Indoline Derivatives: Indoline-containing compounds, like indomethacin, are well-studied for their anti-inflammatory properties.
Morpholine Derivatives: Morpholine-based compounds, such as morpholine itself, are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(2-morpholinoethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its combination of these three moieties, which could confer unique biological activities and chemical properties not found in simpler analogs.
Properties
CAS No. |
1171690-81-5 |
---|---|
Molecular Formula |
C24H30N4O3S |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-morpholin-4-ylethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
InChI |
InChI=1S/C24H30N4O3S/c29-22(27-10-9-18-5-1-3-7-20(18)27)17-32-23-19-6-2-4-8-21(19)28(24(30)25-23)12-11-26-13-15-31-16-14-26/h1,3,5,7H,2,4,6,8-17H2 |
InChI Key |
UEKWZGWQMDMTPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.